molecular formula C8H7NO B1600930 3-(Prop-2-ynyloxy)pyridine CAS No. 69022-70-4

3-(Prop-2-ynyloxy)pyridine

Cat. No. B1600930
CAS RN: 69022-70-4
M. Wt: 133.15 g/mol
InChI Key: MTUGIDMNLBLLAB-UHFFFAOYSA-N
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Description

3-(Prop-2-ynyloxy)pyridine is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . This compound is a liquid at room temperature .


Synthesis Analysis

3-(Prop-2-ynyloxy)pyridine and its derivatives can be synthesized using Pd/C-Cu mediated Sonogashira type coupling as a key step . This method is convenient and has been used to prepare a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of 3-(Prop-2-ynyloxy)pyridine consists of a pyridine ring attached to a prop-2-ynyl group via an oxygen atom . The InChI code for this compound is 1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Prop-2-ynyloxy)pyridine are not mentioned in the search results, it’s known that this compound can participate in Pd/C-Cu mediated Sonogashira type coupling reactions .


Physical And Chemical Properties Analysis

3-(Prop-2-ynyloxy)pyridine is a liquid at room temperature . It has a molecular weight of 133.15 and a molecular formula of C8H7NO .

Scientific Research Applications

Synthesis of (Prop-2-ynyloxy)Benzene Derivatives

  • Application Summary: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Methods of Application: The compounds were synthesized in good yields (53–85%). The reaction involved the use of differently substituted phenol and aniline derivatives, propargyl bromide, K2CO3 base, and acetone as solvent .
  • Results: The synthesized compounds were found to have antibacterial, antiurease, and NO scavenging activity . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

Synthesis of 3-Cyanopyridines

  • Application Summary: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
  • Methods of Application: The reaction involved the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate, and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
  • Results: Several of the newly synthesized compounds were evaluated for their antitumor activity against HEPG2. The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Application Summary: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Methods of Application: The compounds were synthesized in good yields (53–85%). The reaction involved the use of differently substituted phenol and aniline derivatives, propargyl bromide, K2CO3 base, and acetone as solvent .
  • Results: The synthesized compounds were found to have antibacterial, antiurease, and NO scavenging activity . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

Synthesis of 3-Cyanopyridines

  • Application Summary: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
  • Methods of Application: The reaction involved the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate, and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
  • Results: Several of the newly synthesized compounds were evaluated for their antitumor activity against HEPG2. The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

  • Application Summary: A method has been developed for the synthesis of (prop-2-ynyloxy) benzene and its derivatives . Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
  • Methods of Application: The compounds were synthesized in good yields (53–85%). The reaction involved the use of differently substituted phenol and aniline derivatives, propargyl bromide, K2CO3 base, and acetone as solvent .
  • Results: The synthesized compounds were found to have antibacterial, antiurease, and NO scavenging activity . For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene was found to be the most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 .

Synthesis of 3-Cyanopyridines

  • Application Summary: Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives .
  • Methods of Application: The reaction involved the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate, and 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides .
  • Results: Several of the newly synthesized compounds were evaluated for their antitumor activity against HEPG2. The pyridine derivatives 5c and 5d (IC50 = 1.46, 7.08 µM, respectively) have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin .

Safety And Hazards

The safety data sheet for 3-(Prop-2-ynyloxy)pyridine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Therefore, appropriate safety measures should be taken when handling this compound .

Future Directions

The potential anticancer properties of 3-(Prop-2-ynyloxy)pyridine derivatives suggest that this compound could have significant applications in cancer research . Further studies are needed to explore these possibilities and to fully understand the mechanism of action of this compound and its derivatives .

properties

IUPAC Name

3-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUGIDMNLBLLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465334
Record name 3-(PROP-2-YNYLOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-ynyloxy)pyridine

CAS RN

69022-70-4
Record name 3-(PROP-2-YNYLOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 9.5 g (0.1 mole) 3-hydroxypyridine, 5.2 g (0.1 mole) sodium methylate and 150 ml N,N-dimethylformamide, there was added 12.0 g (0.1 mole) propargyl bromide at room temperature over a two hour period. Most of the solvent was removed under reduced pressure. The residue was taken up with 200 ml methylene chloride and 100 ml water, the layers were separated and the methylene chloride evaporated to give 4.5 g 3-(2-propynyloxy)pyridine, yield 34%.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxypyridine (5.0 g, 52 mmol) and potassium hydroxide (8.8 g, 158 mmol) in N,N-dimethylformamide (30 mL) was added propargyl bromide (7.5 g, 63 mmol) dropwise at about 5-10 C and the mixture was stirred at room temperature for about 15 min. The reaction was quenched by addition of water and the product was extracted with dichloromethane. The combined organic extracts were washed with water and then stirred with activated charcoal for 30 min. The mixture was filtered through Celite and the filtrate was concentrated under vacuum to provide Example 638. 1H NMR (300 MHz, CDCl3): δ 2.57 (t, J=3.0 Hz, 1H), 4.77 (d, J=3.0 Hz, 2H), 7.30 (m, 2H), 8.27 (dd, J=3.0, 7.6 Hz, 1H), 8.40 (d, J=3.0 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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